An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic intermediate in medicinal chemistry. The pyrazolo[4,3-c]pyridine scaffold is a privileged structure, appearing in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This guide details two robust, field-proven synthetic protocols for the regioselective iodination of 4-chloro-1H-pyrazolo[4,3-c]pyridine. Furthermore, it establishes a systematic workflow for the structural confirmation and purity assessment of the final compound, leveraging techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of the preparation and validation of this valuable chemical building block.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocycles, which are of significant interest to the pharmaceutical industry.[2] The specific isomer, pyrazolo[4,3-c]pyridine, serves as a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure and the specific arrangement of nitrogen atoms allow for diverse molecular interactions with biological targets, making it a versatile scaffold in drug design.[1][3]
The introduction of halogen substituents at specific positions is a critical strategy in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a particularly useful intermediate because the chloro and iodo groups can be selectively manipulated in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the vectorial elaboration of the molecular scaffold to explore chemical space and optimize for biological activity.[4][5] This guide provides the essential knowledge to reliably synthesize and characterize this key intermediate.
Synthesis Methodology
The preparation of 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is achieved via the direct iodination of the readily available precursor, 4-chloro-1H-pyrazolo[4,3-c]pyridine. The core chemical transformation is an electrophilic aromatic substitution on the electron-rich pyrazole ring. The C3 position is activated for substitution, leading to a highly regioselective reaction. We present two common and effective methods for this transformation.
Comparative Analysis of Synthetic Routes
Two primary methods have been reported for the synthesis of the title compound, differing mainly in the choice of iodinating agent and reaction conditions.[3]
-
Method A (Iodine/KOH): This classic approach uses elemental iodine (I₂) as the electrophile, activated by a base such as potassium hydroxide (KOH). It is cost-effective and straightforward but may require slightly harsher conditions and careful quenching of excess iodine.
-
Method B (N-Iodosuccinimide): This method employs N-Iodosuccinimide (NIS), a milder and often more selective iodinating agent. The reaction can be run under neutral or slightly acidic conditions, and the workup is often simpler, involving the removal of the succinimide byproduct.
The choice between these methods may depend on substrate compatibility, available reagents, and desired scale. Both are capable of producing the target compound in high yield and purity.
Detailed Experimental Protocol (Method A: Iodine/KOH in Dioxane)
This protocol is adapted from established literature procedures.[3]
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq., e.g., 1.5 g, 9.77 mmol) in 1,4-dioxane (approx. 17 mL/g) in a suitable reaction vessel, add potassium hydroxide (KOH) (3.6 eq., e.g., 2.0 g, 35.65 mmol).
-
Reagent Addition: Add elemental iodine (I₂) (2.0 eq., e.g., 4.95 g, 19.50 mmol) to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 75 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic color of iodine disappears.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with water and then a minimal amount of cold ethanol or diethyl ether to remove residual impurities. Dry the solid under vacuum to afford 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine as a light yellow solid.[3]
Detailed Experimental Protocol (Method B: NIS in DMF)
This protocol utilizes the milder iodinating agent N-Iodosuccinimide.[3]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq., e.g., 5.5 g, 36 mmol) in dimethylformamide (DMF) (approx. 9 mL/g) in a reaction vessel.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (approx. 1.2-1.5 eq., e.g., 9.7 g, 43 mmol) to the solution.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 3 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration. If a precipitate does not form, the mixture can be extracted with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white to light yellow solid.[3]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Physicochemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₃ClIN₃ | |
| Molecular Weight | 279.47 g/mol | |
| CAS Number | 1186647-69-7 | |
| Appearance | Light yellow to white solid | [3] |
| Monoisotopic Mass | 278.90600 Da | [1][3] |
Spectroscopic Data Analysis
While specific experimental spectra for this exact compound are not widely published, a robust structural confirmation can be achieved by analyzing the expected spectroscopic signatures.
3.2.1 Mass Spectrometry (MS) Mass spectrometry is a primary tool for confirming the molecular weight of the target compound.
-
Expected Analysis: High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass.
-
Reported Data: Electrospray ionization (ESI) is commonly used. The protonated molecule [M+H]⁺ is observed at m/z 280, and the deprotonated molecule [M-H]⁻ is observed at m/z 277.85.[3] The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2) should be visible.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful method for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra (in a solvent like DMSO-d₆ or CDCl₃) are as follows:
-
¹H NMR Spectroscopy:
-
NH Proton: A broad singlet is expected for the pyrazole N-H proton, typically in the downfield region (>10 ppm), though its position can vary with solvent and concentration.
-
Pyridine Protons: The pyridine portion of the molecule contains two aromatic protons. Based on the structure of pyridine itself and related heterocycles, these protons (at C6 and C7) would appear as doublets due to coupling with each other.[6] Their chemical shifts would likely be in the range of 7.5-8.5 ppm. The exact positions will be influenced by the electron-withdrawing nature of the fused pyrazole ring and the chloro substituent.
-
Absence of C3-H Signal: Crucially, the successful iodination is confirmed by the disappearance of the singlet corresponding to the proton at the C3 position of the starting material (4-chloro-1H-pyrazolo[4,3-c]pyridine).
-
-
¹³C NMR Spectroscopy:
-
The spectrum should display 6 distinct carbon signals.
-
C-I Bond: The most telling signal is the carbon bearing the iodine (C3). Due to the heavy atom effect of iodine, this carbon signal is expected to be significantly upfield (shielded) compared to a C-H carbon, likely appearing in the range of 80-100 ppm.
-
C-Cl Bond: The carbon attached to the chlorine (C4) will be downfield (deshielded) due to chlorine's electronegativity, likely in the 140-150 ppm range.
-
The remaining four carbon signals will correspond to the other carbons in the bicyclic system.
-
Characterization Workflow Diagram
Caption: Systematic workflow for the analytical characterization.
Safety, Handling, and Storage
Appropriate safety measures must be employed when handling the reagents and the final product.
-
Hazards: 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is classified as acutely toxic if swallowed and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Elemental iodine is corrosive and volatile. N-Iodosuccinimide is an oxidizing agent and an irritant. Potassium hydroxide is highly corrosive. Handle all reagents with care according to their respective Safety Data Sheets (SDS).
-
Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Conclusion
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a high-value intermediate for drug discovery and development. Its synthesis from 4-chloro-1H-pyrazolo[4,3-c]pyridine is a reliable and high-yielding process that can be achieved through at least two effective protocols. This guide provides the detailed experimental procedures and a comprehensive characterization strategy necessary for researchers to confidently prepare and validate this compound. By understanding the causality behind the synthetic steps and the expected analytical outcomes, scientists can efficiently incorporate this versatile building block into their research programs.
References
-
Vilkauskaitė, G., Schaaf, P., Šačkus, A., Krystof, V., & Holzer, W. (2014). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. ARKIVOC, 2014(ii), 135-149. Available from: [Link]
-
Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Available from: [Link]
-
Holzer, W., et al. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]
-
MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available from: [Link]
-
PubChemLite. (n.d.). 4-chloro-3-iodo-1h-pyrazolo[4,3-c]pyridine. Retrieved January 8, 2026, from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
-
ResearchGate. (2014). Synthesis and 1 H, 13 C and 15 N NMR characterisation of substituted Pyrazolo[ 4,3- c ]quinolines and related compounds. Magnetic Resonance in Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-1H-pyrazolo[4,3-c]pyridine. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available from: [Link]
-
Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available from: [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available from: [Link]
-
Brzezinski, B. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences Serie Des Sciences Chimiques. Available from: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available from: [Link]
Sources
- 1. PubChemLite - 4-chloro-3-iodo-1h-pyrazolo[4,3-c]pyridine (C6H3ClIN3) [pubchemlite.lcsb.uni.lu]
- 2. jocpr.com [jocpr.com]
- 3. echemi.com [echemi.com]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]




